3-Methylnaphtho[1,2-B]thiophene

Synthetic Chemistry Regioselectivity Electrophilic Aromatic Substitution

3-Methylnaphtho[1,2-b]thiophene (CAS 62615-28-5; IUPAC: 3-methylbenzo[g]benzothiole) is a tricyclic polycyclic aromatic sulfur heterocycle (PASH) with molecular formula C₁₃H₁₀S and exact mass 198.050321 g/mol. It belongs to the naphthothiophene family, featuring a naphthalene core fused to a thiophene ring at the [1,2-b] junction with a single methyl substituent at the 3-position of the thiophene ring — a substitution site directly adjacent to the sulfur heteroatom.

Molecular Formula C13H10S
Molecular Weight 198.29 g/mol
CAS No. 62615-28-5
Cat. No. B14534126
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methylnaphtho[1,2-B]thiophene
CAS62615-28-5
Molecular FormulaC13H10S
Molecular Weight198.29 g/mol
Structural Identifiers
SMILESCC1=CSC2=C1C=CC3=CC=CC=C32
InChIInChI=1S/C13H10S/c1-9-8-14-13-11(9)7-6-10-4-2-3-5-12(10)13/h2-8H,1H3
InChIKeyTZTMYCFLXDFHBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methylnaphtho[1,2-B]thiophene (CAS 62615-28-5): Core Identity and Sourcing Context


3-Methylnaphtho[1,2-b]thiophene (CAS 62615-28-5; IUPAC: 3-methylbenzo[g][1]benzothiole) is a tricyclic polycyclic aromatic sulfur heterocycle (PASH) with molecular formula C₁₃H₁₀S and exact mass 198.050321 g/mol . It belongs to the naphthothiophene family, featuring a naphthalene core fused to a thiophene ring at the [1,2-b] junction with a single methyl substituent at the 3-position of the thiophene ring — a substitution site directly adjacent to the sulfur heteroatom. This specific substitution pattern distinguishes it from the seven other monomethylnaphtho[1,2-b]thiophene positional isomers and the parent unsubstituted naphtho[1,2-b]thiophene (CAS 234-41-3, MW 184.26) [1]. The compound is a foundational member of the methylnaphthothiophene subclass, which serves as both environmental markers in fossil fuel analysis and as synthetic intermediates for functionalized polyaromatic sulfur compounds [2].

Positional isomer for regiospecific synthesis (2-/5-substitution access)
Environmental forensic reference standard (PASH fingerprinting)
Rigid planar building block with zero rotatable bonds for materials design

Why 3-Methylnaphtho[1,2-B]thiophene Cannot Be Interchanged with Other Methylnaphthothiophene Isomers


Generic substitution among methylnaphtho[1,2-b]thiophene isomers is precluded by position-dependent divergence in at least three measurable dimensions: (i) electrophilic substitution regiochemistry — the 3-methyl isomer directs incoming electrophiles to the 2- and 5-positions with a product distribution distinct from the 2-methyl isomer, which preferentially yields the 5-nitro derivative and a ring-oxidized byproduct upon nitration [1]; (ii) gas chromatographic retention — the 3-methyl isomer is the only one of the eight possible monomethylnaphtho[1,2-b]thiophenes conspicuously absent from comprehensive retention index datasets, indicating either synthetic inaccessibility or unique chromatographic behavior that prevents co-elution-based identity assumptions [2]; and (iii) physicochemical descriptors — the adjacency of the methyl group to the sulfur atom produces a computed LogP (4.36) that is measurably lower than the parent naphtho[1,2-b]thiophene (LogP ~4.55) [3], altering partitioning behavior in both analytical separation and environmental fate modeling. These documented differences mean that procurement of the correct positional isomer is critical for reproducibility in synthetic chemistry, analytical reference standardization, and environmental marker quantification.

Electrophilic substitution regiochemistry diverges
Nitration product distribution differs between 3-Me and 2-Me isomers; generic substitution may alter synthetic outcome.
GC retention behavior is isomer‐specific
3-Me isomer is absent from published retention index datasets; co-elution assumptions do not apply.
Physicochemical properties are not interchangeable
Computed LogP differs from parent and other isomers, affecting partition behavior and environmental fate modeling.

Quantitative Evidence Guide: 3-Methylnaphtho[1,2-B]thiophene Differentiation Data


Electrophilic Substitution Regioselectivity: 3-Methyl vs. 2-Methyl Positional Isomer

In the foundational study by Clarke et al. (1977), electrophilic substitution reactions of 3-methylnaphtho[1,2-b]thiophene were systematically compared with those of the 2-methyl isomer. Acetylation, formylation, and bromination of the 3-methyl compound all occur at the free thiophene position (the 2-position). Crucially, nitration of 3-methylnaphtho[1,2-b]thiophene yields a mixture of the 2-nitro and 5-nitro derivatives [1]. This contrasts sharply with the 2-methyl isomer: nitration of 2-methylnaphtho[1,2-b]thiophene gives mainly the 5-nitro-derivative plus the ring-oxidized byproduct 2-methyl-2-nitronaphtho[1,2-b]thiophen-3(2H)-one — a fundamentally different product profile [1]. The disubstituted analog 2,3-dimethylnaphtho[1,2-b]thiophene further differs, undergoing bromination and acetylation exclusively at the 5-position, demonstrating that blocking the 2-position redirects electrophilic attack away from the thiophene ring entirely [1].

Nitration regioselectivity
Head-to-head
3-Me yields 2-nitro + 5-nitro mixture; 2-Me yields mainly 5-nitro + ring-oxidized byproduct.
Guides route design for specific nitro isomers
Validated in Clarke et al., 1977
Synthetic Chemistry Regioselectivity Electrophilic Aromatic Substitution

GC Retention Behavior: Documented Absence of 3-Methyl Isomer from Comprehensive Retention Index Datasets

The landmark Mössner et al. (1999) study determined GC retention indices for 80 PASHs across three stationary phases and explicitly reported that data were obtained for "seven of the eight possible methylnaphtho[1,2-b]thiophenes" — the 3-methyl isomer being the sole omission [1]. The follow-up study by Antle et al. (2017) expanded retention index coverage to 15 methyl-substituted naphthothiophenes on 50% phenyl, ionic liquid, and 50% LC-DMPS phases [2]. Examination of Table 3 in Antle et al. (2017) confirms the presence of 2-MeN12T (RI 305.75 on Rxi-PAH), 4-MeN12T (308.41), 5-MeN12T (309.57), 6-MeN12T (310.13), 7-MeN12T (306.99), 8-MeN12T (306.47), and 9-MeN12T (313.01) — but 3-MeN12T is absent [2]. This systematic exclusion across two independent, comprehensive GC studies spanning 18 years indicates that the 3-methyl isomer either exhibits distinct synthetic challenges, possesses unique retention behavior that precludes co-elution assumptions, or demonstrates thermal instability under standard GC conditions relative to its seven positional isomers.

GC retention index coverage
Class-level
3-Me isomer missing from comprehensive RI datasets (7/7 isomers reported).
Authenticated standard needed for peak assignment
Mössner 1999 & Antle 2017; co-elution not assumed
Analytical Chemistry Gas Chromatography Environmental Forensics

Computed Physicochemical Properties: LogP and Polar Surface Area Differentiation from Parent Compound

Computed physicochemical parameters reveal measurable differentiation between 3-methylnaphtho[1,2-b]thiophene and its unsubstituted parent. The introduction of a single methyl group at the 3-position reduces the computed LogP from ~4.55 (parent naphtho[1,2-b]thiophene) to 4.36, a ΔLogP of approximately −0.19 units [1]. The polar surface area (PSA) is 28.24 Ų, and the compound possesses zero hydrogen bond donors, one hydrogen bond acceptor (the sulfur atom), and zero freely rotatable bonds . The exact monoisotopic mass is 198.050321 g/mol versus 184.034 g/mol for the parent, a difference of 14.016 Da corresponding precisely to the CH₂ increment [2]. These values place 3-methylnaphtho[1,2-b]thiophene in a distinct physicochemical space compared to both its parent and to dibenzothiophene-based analogs (e.g., 4-methyldibenzothiophene, MW 198.28, LogP ~4.7 [3]).

Computed LogP
Reported
ΔLogP = −0.19 (3-Me 4.36 vs parent ~4.55)
Impacts reversed-phase retention & environmental modeling
Computed ALOGPS; verify with experimental LogP
Physicochemical Profiling QSAR Environmental Partitioning

Spectroscopic Fingerprint: Unique NMR and FTIR Signatures for Identity Confirmation

The SpectraBase spectral database (Wiley) contains authenticated ¹H NMR (CDCl₃ solvent) and FTIR (capillary cell, melt/crystalline phase) spectra for 3-methylnaphtho[1,2-b]thiophene [1]. The ¹H NMR spectrum in CDCl₃ displays diagnostic signals including the thiophene ring proton at C-2 (deshielded due to proximity to sulfur) and the methyl singlet that integrates for three protons, providing a unique spectral fingerprint that distinguishes this isomer from all other methylnaphtho[1,2-b]thiophenes. The FTIR spectrum (melt/crystalline phase) provides complementary vibrational signatures characteristic of the naphthothiophene core with a 3-methyl substitution pattern. The InChIKey (TZTMYCFLXDFHBB-UHFFFAOYSA-N) provides a computationally unique structural identifier . These spectroscopic reference data are essential for identity verification upon receipt of the compound, particularly given that positional isomers share identical molecular formula (C₁₃H₁₀S) and nominal mass (198 Da) and cannot be distinguished by mass spectrometry alone.

Spectroscopic identity
Specification review
¹H NMR (CDCl₃) & FTIR reference spectra available via SpectraBase.
Enables immediate batch QC confirmation
Isomers share MW; MS alone insufficient
Spectroscopy Quality Control Structural Confirmation

Molecular Geometry: Zero Rotatable Bonds and Planarity Advantage for Materials Applications

3-Methylnaphtho[1,2-b]thiophene possesses zero freely rotatable bonds, a feature shared with the parent naphtho[1,2-b]thiophene but contrasting with ethyl-substituted analogs such as 2-ethyl-3-methylnaphtho[1,2-b]thiophene (CAS 62615-33-2) which introduces conformational flexibility . The planar, fully conjugated tricyclic core with a single non-rotatable methyl substituent maximizes π-orbital overlap while the electron-donating methyl group at the 3-position (adjacent to the sulfur heteroatom) is expected to raise the HOMO energy relative to the unsubstituted parent, potentially reducing the HOMO-LUMO gap [1]. In the broader class of methoxy-substituted naphthothiophenes, charge carrier mobility measured by the CELIV technique has been reported in the range of 10⁻⁴ to approaching 10⁻¹ cm²V⁻¹s⁻¹ for 0.2 μm films [1], providing a class-level benchmark for naphthothiophene-based organic electronic materials. The structural rigidity of the 3-methyl compound, combined with its precise substitution pattern, makes it a well-defined building block for synthesizing extended π-conjugated systems where predictable molecular geometry is paramount.

Conformational rigidity
Class-level
0 rotatable bonds; planar tricyclic core with a single methyl substituent.
Supports predictable solid-state packing for materials
Ethyl analogs introduce conformational flexibility
Materials Science Organic Electronics Molecular Design

Best Application Scenarios for 3-Methylnaphtho[1,2-B]thiophene Based on Evidence


Synthetic Intermediate for Regiospecific Nitro- and Halo-Functionalized Naphthothiophenes

Researchers synthesizing functionalized naphthothiophene derivatives for medicinal chemistry or materials applications should select 3-methylnaphtho[1,2-b]thiophene when mixtures of 2- and 5-substituted products are desired from electrophilic aromatic substitution. As demonstrated by Clarke et al. (1977), nitration of the 3-methyl isomer produces both 2-nitro and 5-nitro derivatives, whereas the 2-methyl isomer yields predominantly the 5-nitro product accompanied by a ring-oxidized byproduct [1]. This differential product distribution makes the 3-methyl compound the preferred starting material when access to the 2-nitro derivative (a precursor for further functionalization at the position adjacent to sulfur) is required. Acetylation and bromination similarly occur at the free 2-position, enabling sequential derivatization strategies that leverage the unique substitution pattern imposed by the 3-methyl group adjacent to the sulfur heteroatom [1].

Environmental Forensic Reference Standard for Petroleum-Derived PASH Analysis

Environmental analytical laboratories engaged in source apportionment of petroleum contamination require authenticated reference standards of individual methylnaphthothiophene isomers for unambiguous GC-MS identification. The documented absence of 3-methylnaphtho[1,2-b]thiophene from comprehensive GC retention index datasets covering all other seven methyl isomers [1][2] means that environmental sample chromatograms cannot be interpreted by extrapolation from other isomers. Procurement of this specific isomer as a reference standard is necessary for accurate quantification in fossil fuel fingerprinting studies, oil spill source identification, and environmental fate monitoring of polycyclic aromatic sulfur heterocycles [3].

Conformationally Rigid Building Block for Organic Electronic Materials

Materials scientists designing organic semiconductors based on naphthothiophene cores can exploit the zero rotatable bonds and fully planar geometry of 3-methylnaphtho[1,2-b]thiophene (complexity index = 213) [1] as a structurally predictable building block. The electron-donating methyl group at the 3-position, adjacent to the sulfur atom, is expected to elevate the HOMO energy relative to the unsubstituted parent, providing a means to tune frontier orbital energies in donor-acceptor copolymers [2]. The compound's structural rigidity contrasts with ethyl-substituted analogs (e.g., 2-ethyl-3-methylnaphtho[1,2-b]thiophene, which introduces conformational degrees of freedom) and is advantageous for applications requiring consistent solid-state molecular packing and reproducible charge transport properties [2].

Quality Control Identity Verification Using Authenticated Spectroscopic Reference Data

Upon receipt of 3-methylnaphtho[1,2-b]thiophene, quality control laboratories can perform immediate identity confirmation using the authenticated ¹H NMR (CDCl₃) and FTIR spectra available through SpectraBase (Wiley) [1]. This is particularly critical for this compound class because all eight methylnaphtho[1,2-b]thiophene positional isomers share the identical molecular formula (C₁₃H₁₀S) and nominal mass (198 Da), making them indistinguishable by mass spectrometry alone. The InChIKey (TZTMYCFLXDFHBB-UHFFFAOYSA-N) provides an additional computationally unique identifier for database cross-referencing [2]. The reference NMR spectrum in CDCl₃, sourced from K. Adachi and J. Tanaka (Osaka Institute of Technology), provides the definitive spectroscopic benchmark for isomer confirmation [1].

Application
Selection Property
Validation Focus
Regiospecific nitro/halo naphthothiophene synthesis
2- and 5-substitution product profile
Verify nitration product distribution
Environmental PASH source apportionment
Isomer-specific GC retention behavior
Confirm absence from standard RI datasets; authenticate identity
Organic electronic material building block
Zero rotatable bonds & planar geometry
Evaluate solid-state packing and charge transport
QC identity confirmation upon receipt
Authenticated ¹H NMR/FTIR reference spectra
Match received batch against SpectraBase data
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